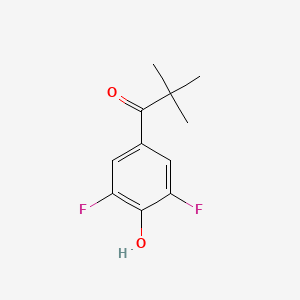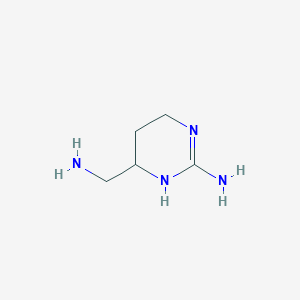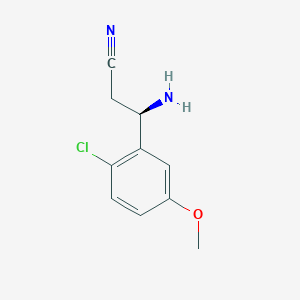
(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is an organic compound that belongs to the class of nitriles. This compound features a nitrile group (-C≡N) attached to a three-carbon chain, which is further substituted with an amino group (-NH2) and a 2-chloro-5-methoxyphenyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of a suitable 2-chloro-5-methoxybenzaldehyde with a nitrile-containing reagent under basic conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as reduction and protection/deprotection of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2-chlorophenyl)propanenitrile: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
(3R)-3-Amino-3-(2-methoxyphenyl)propanenitrile: Lacks the chloro group, which may influence its pharmacokinetic properties.
(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile: Substitutes the methoxy group with a methyl group, potentially altering its interaction with biological targets.
Uniqueness
(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for research and development in various fields.
Properties
CAS No. |
1213551-05-3 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-chloro-5-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2O/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
InChI Key |
CYIUHWPJFLLCMK-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Cl)[C@@H](CC#N)N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


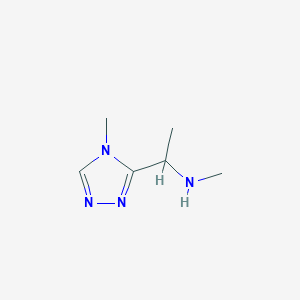
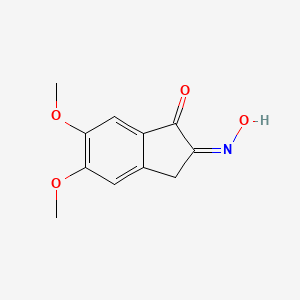
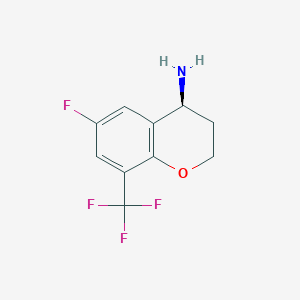

![4-(2-Phenylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238535.png)
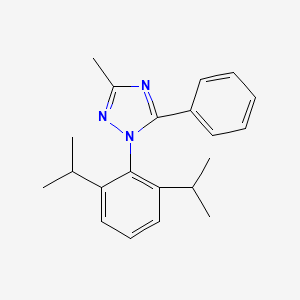
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B15238544.png)
![6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B15238558.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hcl](/img/structure/B15238572.png)
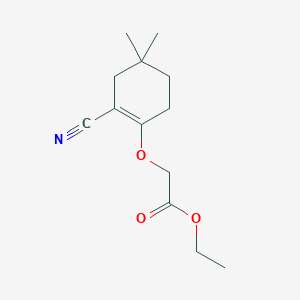
![4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15238599.png)

